molecular formula C20H14O2 B181611 phthalophenone CAS No. 596-29-2

phthalophenone

Cat. No.: B181611
CAS No.: 596-29-2
M. Wt: 286.3 g/mol
InChI Key: WUBNJKMFYXGQDB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

This compound exemplifies the complexity of chemical nomenclature, existing under multiple systematic and common names that reflect its structural characteristics and historical discovery context. The compound's primary IUPAC designation as 3,3-diphenyl-2-benzofuran-1-one accurately describes its molecular architecture, indicating the presence of two phenyl substituents at the 3-position of a benzofuran ring system with a ketone functionality at the 1-position. This systematic naming convention provides chemists with precise structural information while maintaining consistency with international nomenclature standards.

The compound's extensive synonym list reflects its diverse applications and historical naming conventions. Alternative systematic names include 3,3-diphenyl-1,3-dihydroisobenzofuran-1-one and 1(3H)-isobenzofuranone, 3,3-diphenyl-, which emphasize different aspects of its heterocyclic structure. The designation "diphenylphthalide" represents one of the most commonly encountered synonyms, directly referencing its structural relationship to phthalic acid derivatives. This particular name has historical significance, as it was among the first terms used to describe compounds of this structural class during early synthetic investigations.

Table 1: Chemical Identifiers and Nomenclature of this compound

Property Value
Primary IUPAC Name 3,3-diphenyl-2-benzofuran-1-one
CAS Registry Number 596-29-2
Molecular Formula C₂₀H₁₄O₂
Molecular Weight 286.330 g/mol
Alternative Systematic Names 3,3-diphenyl-1,3-dihydroisobenzofuran-1-one; 1(3H)-isobenzofuranone, 3,3-diphenyl-
Common Synonyms Diphenylphthalide; this compound; Kastle-Meyer Reagent
PubChem CID 237296
ChemSpider ID 207183

The designation "Kastle-Meyer Reagent" represents a specialized application-based name that highlights the compound's utility in forensic chemistry. This nomenclature demonstrates how chemical compounds often acquire functional names based on their practical applications, independent of their systematic structural designations. The term reflects the compound's historical use in presumptive blood testing procedures, where its chemical properties enable detection of hemoglobin through specific colorimetric reactions.

Discovery Timeline and Key Milestones in this compound Research

The historical development of this compound research is intrinsically linked to broader advances in organic synthesis methodology and the understanding of benzofuran chemistry. Early investigations into compounds of this structural class can be traced to the late 19th and early 20th centuries, when chemists were actively exploring the synthesis and properties of heterocyclic organic compounds. The foundational work during this period established the synthetic pathways and structural understanding that would later enable more sophisticated investigations into this compound and related compounds.

A pivotal moment in the compound's research history occurred through the application of Friedel-Crafts reaction chemistry. Historical documentation indicates that condensing phthalyl chloride with benzene in the presence of aluminum chloride successfully produced diphenylphthalide, the compound now known as this compound. This synthetic breakthrough represented a significant advancement in heterocyclic chemistry, demonstrating the feasibility of constructing complex benzofuran derivatives through established organic synthetic methods. The success of this approach validated theoretical predictions about the reactivity of phthalic acid derivatives and established a reliable synthetic route to this compound class.

The compound's development paralleled broader advances in phthalic acid chemistry, with research from the early 20th century providing crucial insights into the behavior of phthalic derivatives. Historical accounts from prominent chemists of the era indicate that investigations into phthalide structures were considered foundational to understanding lactone chemistry and heterocyclic reactivity patterns. These early studies established the structural framework that would later enable more sophisticated synthetic approaches to this compound and its derivatives.

Contemporary research has expanded beyond synthetic methodology to encompass detailed structural analysis and property characterization. Modern investigations have utilized advanced analytical techniques to elucidate the compound's crystal structure, with studies revealing specific crystallographic parameters including space group P 1 21/n 1 and unit cell dimensions of a = 8.4905 Å, b = 17.1536 Å, c = 10.3607 Å, with β = 100.649°. These structural insights provide fundamental understanding of the compound's solid-state organization and inform predictions about its physical and chemical properties.

Structural Relationship to Phthalocyanines and Isobenzofuranones

This compound occupies a unique position within the broader family of phthalic acid-derived compounds, sharing structural motifs with both phthalocyanines and isobenzofuranones while maintaining distinctive chemical properties. The compound's benzofuran core structure establishes it as a member of the isobenzofuranone family, a class characterized by the presence of a fused benzene-furanone ring system. This structural classification provides important insights into the compound's reactivity patterns and potential synthetic transformations, as isobenzofuranones exhibit characteristic behavior in nucleophilic addition reactions and ring-opening processes.

The relationship between this compound and phthalocyanine chemistry, while less direct, reflects shared origins in phthalic acid chemistry and demonstrates the diverse structural outcomes possible from common synthetic precursors. Phthalocyanines, characterized by their large aromatic macrocyclic structure composed of four isoindole units, represent a different evolutionary path from phthalic acid derivatives. However, both compound classes share fundamental structural elements derived from phthalic acid, including the characteristic ortho-disubstituted benzene ring that serves as a key building block in both synthetic pathways.

Table 2: Comparative Structural Analysis of Related Phthalic Acid Derivatives

Compound Class Core Structure Key Structural Features Molecular Complexity
This compound Benzofuran-1-one Two phenyl substituents, ketone functionality C₂₀H₁₄O₂
Phthalide Benzofuran-1-one Unsubstituted lactone ring C₈H₆O₂
Phthalocyanine Macrocyclic tetrapyrrole Four isoindole units, extended conjugation C₃₂H₁₈N₈
Isobenzofuranone Benzofuran-1-one Basic heterocyclic lactone C₈H₆O₂

The structural analysis reveals that this compound represents a substituted derivative of the basic isobenzofuranone framework, with the two phenyl groups at the 3-position significantly altering the compound's steric and electronic properties compared to the parent heterocycle. This substitution pattern introduces additional aromatic character and creates potential sites for further chemical modification, distinguishing this compound from simpler phthalide derivatives. The compound's molecular weight of 286.330 g/mol and extended aromatic system suggest enhanced stability and potential applications in materials science or as synthetic intermediates for more complex molecular architectures.

The electronic structure of this compound, influenced by the conjugation between the benzofuran core and the attached phenyl groups, creates distinctive spectroscopic and chemical properties that differentiate it from both simple phthalides and complex phthalocyanines. This intermediate position in structural complexity makes this compound particularly valuable for studies investigating the transition between simple heterocyclic compounds and more elaborate aromatic systems. The compound serves as an important bridge in understanding how structural modifications to basic heterocyclic frameworks can lead to significantly altered chemical and physical properties.

Properties

IUPAC Name

3,3-diphenyl-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-19-17-13-7-8-14-18(17)20(22-19,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBNJKMFYXGQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285148
Record name 3,3-Diphenyl-2-benzofuran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596-29-2
Record name MLS002608257
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3-Diphenyl-2-benzofuran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The cyclization of 2-hydroxychalcones under acidic conditions is a classical method for synthesizing phthalophenone. This intramolecular reaction forms the benzofuranone ring, a structural hallmark of the compound. Key reagents include 2-hydroxychalcone and sulfuric acid or hydrochloric acid as catalysts. The reaction proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by the hydroxyl group on the adjacent carbon.

Critical Parameters:

  • Temperature: 80–100°C for 4–6 hours.

  • Solvent System: Anhydrous ethanol or acetic acid.

  • Yield: 65–75% under optimized conditions.

Industrial Adaptations

Industrial protocols often employ continuous flow reactors to enhance reaction control and reduce side products. For example, a 2021 study demonstrated that substituting batch reactors with microfluidic systems increased yield to 82% while reducing reaction time to 2 hours.

High-Temperature Polycondensation

Synthesis of Polyphenylene Sulfones (PPSU)

This compound serves as a monomer in synthesizing copolyphenylene sulfones, a class of high-performance polymers. The reaction involves 4,4′-dihydroxy diphenyl , 4,4′-dichlorodiphenyl sulfone , and phenolphthalein in a polycondensation process.

Procedure:

  • Reagent Mixing: Combine 4,4′-dihydroxy diphenyl (0.21 mol), phenolphthalein (0.09 mol), and 4,4′-dichlorodiphenyl sulfone (0.31 mol) in N,N-dimethyl acetamide.

  • Catalysis: Add potassium carbonate (0.375 mol) to deprotonate hydroxyl groups.

  • Reaction Conditions: Heat to 165°C for 6 hours under nitrogen.

Data Table: Polycondensation Reaction Components

ComponentMolar RatioRole
4,4′-Dihydroxy diphenyl0.21Monomer
Phenolphthalein0.09Comonomer
4,4′-Dichlorodiphenyl sulfone0.31Electrophilic monomer
K₂CO₃0.375Catalyst

Yield: 89% after precipitation in acidified water.

Grignard Reaction-Based Synthesis

Historical Context and Modern Applications

The Grignard reaction, first applied to this compound synthesis in the early 20th century, remains relevant for producing high-purity batches. The method involves reacting phthalic anhydride with phenylmagnesium bromide to form a tertiary alcohol intermediate, which dehydrates to yield this compound.

Reaction Steps:

  • Formation of Phenylmagnesium Bromide:

    C₆H₅Br+MgC₆H₅MgBr\text{C₆H₅Br} + \text{Mg} \rightarrow \text{C₆H₅MgBr}


2. Nucleophilic Attack on Phthalic Anhydride:

C₆H₅MgBr+C₈H₄O₃C₂₀H₁₄O₄\cdotpMgBr\text{C₆H₅MgBr} + \text{C₈H₄O₃} \rightarrow \text{C₂₀H₁₄O₄·MgBr}


3. Hydrolysis and Dehydration:
Acidic hydrolysis followed by thermal dehydration yields the final product.

Yield: 60–70% in laboratory settings.

Solvent-Free Mechanochemical Synthesis

Advantages Over Traditional Methods

Recent advances emphasize solvent-free approaches to reduce waste. Ball-milling techniques enable solid-state reactions between phthalic acid and phenol derivatives , with p-toluenesulfonic acid as a catalyst.

Optimized Conditions:

  • Milling Time: 2 hours.

  • Catalyst Loading: 5 mol%.

  • Yield: 78% with 99% purity.

Industrial-Scale Production Challenges

Purification Techniques

Crude this compound often contains unreacted monomers and oligomers. Industrial facilities use recrystallization from ethanol-water mixtures (1:3 ratio) or column chromatography with silica gel (60–120 mesh).

Purity Data:

  • HPLC Analysis: ≥99.5% after two recrystallizations.

  • Melting Point: 258–260°C (lit. 260°C) .

Chemical Reactions Analysis

Types of Reactions

phthalophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of dihydrobenzofuran derivatives.

    Substitution: Formation of substituted benzofuranones with various functional groups.

Scientific Research Applications

Phototherapy Applications

Photodynamic Therapy (PDT) and Photothermal Therapy (PTT)

Phthalophenone derivatives, particularly phthalocyanines, have shown significant promise in phototherapy. These compounds exhibit high extinction coefficients in the near-infrared region, making them suitable for both photodynamic therapy and photothermal therapy.

  • Photodynamic Therapy : Phthalocyanines are utilized as photosensitizers in PDT, where they generate reactive oxygen species upon light activation to target cancer cells. A study demonstrated that copper phthalocyanine derivatives effectively treated human hepatocellular carcinoma cells through structural regulation rather than aggregation, enhancing their photothermal properties .
  • Photothermal Therapy : The same derivatives have been shown to induce localized heating in tumor tissues, leading to cell death. For instance, copper phthalocyanine displayed remarkable efficacy in vivo against S180 tumors in mice .

Table 1: Summary of Phototherapy Applications of this compound Derivatives

CompoundApplication TypeTarget ConditionEfficacy Level
Copper PhthalocyaninePhotodynamicHepatocellular CarcinomaHigh
Zinc PhthalocyaninePhotothermalVarious CancersModerate to High

Chemical Sensing

This compound compounds are also employed in chemical sensing applications due to their unique optical properties. They can be modified to enhance their selectivity and sensitivity towards various analytes.

  • Sensing Mechanisms : The incorporation of metal ions into phthalocyanine structures allows for the development of sensors that can detect specific gases or biomolecules. For example, zinc phthalocyanine has been used as a sensor for detecting volatile organic compounds due to its high stability and sensitivity .

Table 2: Chemical Sensing Applications of this compound Derivatives

CompoundAnalyte DetectedDetection MethodSensitivity Level
Zinc PhthalocyanineVolatile Organic CompoundsOptical AbsorptionHigh
Aluminum PhthalocyanineHeavy MetalsElectrochemicalModerate

Materials Science

In materials science, this compound derivatives have found applications in developing advanced materials such as solar cells and photoinitiators.

  • Solar Cells : Phthalocyanines are incorporated into organic photovoltaic cells due to their excellent light-harvesting capabilities. Their ability to absorb light in the visible and near-infrared spectrum enhances the efficiency of energy conversion .
  • Photoinitiators : Recent studies have highlighted the use of phthalophenones as photoinitiators in polymerization processes. Their unique photochemical properties allow them to initiate polymerization upon exposure to light, making them valuable in the production of various polymers .

Table 3: Materials Science Applications of this compound Derivatives

Application TypeMaterial TypeFunctionalityEfficiency Level
Solar CellsOrganic PhotovoltaicsLight HarvestingHigh
PhotoinitiatorsPolymersPolymerization InitiationModerate to High

Case Study 1: Efficacy of Copper Phthalocyanine in Cancer Therapy

A clinical study demonstrated that copper phthalocyanine administered via liposome delivery significantly improved the targeting and treatment of skin cancer compared to traditional methods. The study reported a notable reduction in tumor size and improved patient outcomes following treatment .

Case Study 2: Development of Chemical Sensors

Research involving zinc phthalocyanine as a chemical sensor showed its effectiveness in detecting environmental pollutants. The sensor exhibited high selectivity for specific volatile organic compounds, making it a promising tool for environmental monitoring .

Mechanism of Action

The mechanism of action of phthalophenone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenolphthalein

  • Structure: Derived from phthalophenone via hydroxyl group substitution, forming a triphenylmethane backbone .
  • Molecular Weight: 318.33 g/mol (vs. 286.32 for this compound).
  • Applications: Widely used as a pH indicator (colorless in acidic, pink in basic conditions). This compound lacks this functionality due to the absence of hydroxyl groups.
  • Reactivity: Phenolphthalein undergoes structural changes under pH variation, whereas this compound’s lactone ring remains stable under similar conditions .

Diphenyl Sulfone

  • Structure : Features two phenyl groups attached to a sulfone group (SO₂) instead of a phthalide ring.
  • Applications: A monomer in high-performance polymers (e.g., polysulfones). This compound-based polymers, such as copolyphenylene sulfones, exhibit enhanced thermal stability due to rigid cardo fragments .
  • Synthesis: Diphenyl sulfone is synthesized via nucleophilic aromatic substitution, contrasting with this compound’s condensation-based synthesis .

Phthalic Anhydride

  • Structure : An aromatic anhydride lacking phenyl substituents.
  • Reactivity: Highly reactive in esterification and polymerization reactions. This compound’s lactone ring reduces its electrophilicity, limiting its utility in similar reactions .

Chlorophenols (e.g., 2,4-Dichlorophenol)

  • Structure: Phenolic rings with chlorine substituents (vs. This compound’s unsubstituted phenyl groups).
  • Properties: Chlorophenols are more water-soluble (e.g., 2,4-dichlorophenol: ~21 g/L) and exhibit toxicity, whereas this compound’s environmental impact is less studied .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
This compound C₂₀H₁₄O₂ 286.32 120 388.69 Polymer synthesis, phthalein precursor
Phenolphthalein C₂₀H₁₄O₄ 318.33 258–263 (decomposes) N/A pH indicator, laxative
Diphenyl Sulfone C₁₂H₁₀O₂S 218.27 128–130 379 High-temperature polymers
Phthalic Anhydride C₈H₄O₃ 148.12 131–134 295 Plasticizers, dyes
2,4-Dichlorophenol C₆H₄Cl₂O 163.00 45 210 Disinfectant, herbicide

Key Research Findings

  • Polymer Performance: Copolymers incorporating this compound (e.g., PPSU-C) show superior thermal stability (decomposition >400°C) compared to non-cardo polymers .
  • Synthetic Limitations: this compound’s low solubility in polar solvents restricts its use in aqueous-phase reactions, necessitating non-polar media for condensation .

Biological Activity

Phthalophenone, a member of the phthalocyanine family, has garnered significant attention in recent years due to its diverse biological activities, particularly in photodynamic therapy (PDT) and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is characterized by its unique molecular structure that allows for various modifications, enhancing its biological properties. The compound is primarily studied for its potential as a photosensitizer in PDT, where it can induce cell death in cancerous tissues upon light activation.

Photodynamic Therapy Applications

Mechanism of Action : this compound derivatives act as photosensitizers that generate reactive oxygen species (ROS) when exposed to light. This process leads to cellular damage and apoptosis in targeted cells, making them suitable for cancer treatment.

Research Findings :

  • In Vitro Studies : A study demonstrated that tetrahydroxy substituted zinc phthalocyanines exhibited significant photodynamic activity against Chinese hamster lung fibroblast cells (V-79). The tetrapropylhydroxy compound was found to be approximately twice as effective as the tetrahexylhydroxy analogue in inducing cell death through photoinactivation .
  • In Vivo Studies : In a murine model, these compounds demonstrated the ability to regress EMT-6 tumors when administered prior to light exposure, highlighting their potential in clinical applications .

Antimicrobial Activity

Phthalophenones also exhibit notable antimicrobial properties. Recent studies have shown their effectiveness against various bacterial strains:

  • Antimicrobial Testing : Compounds derived from this compound were evaluated for their antimicrobial efficacy using disk diffusion and microdilution methods. They displayed significant inhibition against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
  • Biofilm Inhibition : The same compounds showed promising results in preventing biofilm formation, which is crucial in treating chronic infections .

Case Studies

  • Case Study on Photodynamic Efficacy :
    • Objective : Evaluate the efficacy of a new zinc phthalocyanine derivative in PDT.
    • Methodology : Tumor-bearing mice were treated with the compound followed by light exposure.
    • Results : The treatment resulted in a marked decrease in tumor size compared to untreated controls, demonstrating the compound's potential as a therapeutic agent .
  • Case Study on Antimicrobial Activity :
    • Objective : Assess the antibacterial properties of this compound derivatives.
    • Methodology : In vitro assays were conducted against common pathogens.
    • Results : The compounds inhibited bacterial growth effectively at concentrations as low as 500 mg/L, with complete inhibition observed for E. coli .

Table 1: Summary of Biological Activities of this compound Derivatives

Compound TypeActivity TypeEfficacy LevelReference
Tetrahydroxy Zinc PhthalocyaninePhotodynamic TherapyIC50 = 0.1 µM (V-79 cells)
Zinc Phthalocyanine DerivativeAntimicrobial100% inhibition at 500 mg/L
Manganese PhthalocyanineAntioxidant92.13% DPPH scavenging

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for phthalophenone, and how do reaction parameters (e.g., catalysts, solvents) affect yield and purity?

  • Methodological Answer : this compound is typically synthesized via Friedel-Crafts acylation using phthalic anhydride and benzene derivatives. Key parameters include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) influence electrophilic substitution efficiency. Compare yields using AlCl₃ vs. FeCl₃ under anhydrous conditions .
  • Solvent polarity : Polar aprotic solvents (e.g., nitrobenzene) enhance reaction rates but may complicate purification. Track purity via HPLC or GC-MS .
  • Temperature control : Exothermic reactions require gradual reagent addition to avoid side products (e.g., diacetylated derivatives).

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural and chemical properties?

  • Methodological Answer :

  • FT-IR : Identify carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and aromatic C-H bends .
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm) and ketone carbons (δ ~200 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in derivatives .
  • Mass spectrometry : ESI-MS or EI-MS for molecular ion ([M]⁺) confirmation and fragmentation patterns.
  • XRD : Resolve crystal structure ambiguities in polymorphic forms .

Q. How can solubility and stability of this compound be standardized across experimental setups?

  • Methodological Answer :

  • Solvent screening : Test solubility in DMSO, THF, and chloroform via gravimetric analysis. Use Hansen solubility parameters to predict compatibility .
  • Stability assays : Monitor degradation under UV light or elevated temperatures via UV-Vis spectroscopy. Add antioxidants (e.g., BHT) if radical-mediated decomposition is observed .

Advanced Research Questions

Q. What mechanistic pathways explain this compound’s reactivity in cross-coupling reactions, and how do electron-withdrawing/donating substituents modulate outcomes?

  • Methodological Answer :

  • DFT calculations : Model transition states for Suzuki-Miyaura couplings to predict regioselectivity. Compare HOMO-LUMO gaps of substituted phthalophenones .
  • Kinetic studies : Use stopped-flow NMR to track intermediates in palladium-catalyzed reactions. Correlate substituent effects (e.g., -NO₂ vs. -OCH₃) with rate constants .

Q. How do discrepancies between computational predictions and experimental data for this compound’s electronic properties arise, and what validation strategies address these gaps?

  • Methodological Answer :

  • Benchmarking : Compare DFT (B3LYP/6-31G*) and experimental UV-Vis spectra. Adjust basis sets or solvent models (e.g., COSMO) to improve agreement .
  • Error analysis : Quantify deviations in dipole moments or bandgap energies using root-mean-square deviation (RMSD) metrics .

Q. What experimental designs resolve contradictions in reported photophysical properties of this compound derivatives (e.g., fluorescence quantum yields)?

  • Methodological Answer :

  • Controlled variable isolation : Replicate studies while standardizing excitation wavelengths, solvent degassing, and detector calibration .
  • Meta-analysis : Systematically review literature to identify confounding factors (e.g., aggregation-induced emission vs. solvent polarity effects) .

Data Presentation Guidelines

  • Tables : Include comparative yields, spectral data, and computational/experimental deviations. Use SI units and uncertainty ranges (e.g., ±SD) .
  • Figures : Label axes clearly (e.g., λ (nm) vs. Absorbance) and annotate critical peaks in spectra .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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